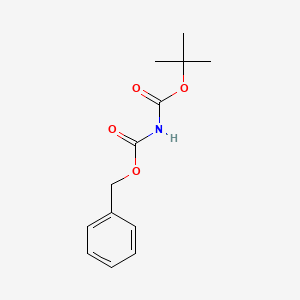

Benzyl tert-butyl imidodicarbonate

描述

Benzyl tert-butyl imidodicarbonate is an organic compound that serves as a reagent in organic synthesis. It is primarily used for the protection of amino groups in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl tert-butyl imidodicarbonate can be synthesized through the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction. The reaction is typically carried out at room temperature and does not require the use of any metal catalysts.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of tert-butyl carbamate as a starting material. The compound is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the desired product. This method is favored for its efficiency and scalability.

化学反应分析

Types of Reactions: Benzyl tert-butyl imidodicarbonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl and benzyl groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the tert-butyl group, while stronger acids like hydrochloric acid can be used to remove the benzyl group.

Bases: Triethylamine is often used as a base in the synthesis of this compound.

Major Products Formed: The major products formed from the reactions of this compound include primary amines and various substituted derivatives depending on the nucleophiles used in the substitution reactions.

科学研究应用

Protecting Group Applications

2.1. Dual Protection of Amines

BTBIC serves as an effective protecting group for amino functions, allowing for the selective modification of other functional groups without affecting the protected amine. This dual protection is crucial in synthesizing multifunctional compounds where specific reactivity is desired. The compound can form stable derivatives that can be selectively deprotected under mild conditions, facilitating further synthetic steps .

2.2. Synthesis of Polyamines

Research has demonstrated the utility of BTBIC in the selective protection of polyamines, such as spermidine derivatives. In these studies, BTBIC was used to synthesize N,N-bis(tert-butoxycarbonyl)spermidine, which can be further modified to create biologically relevant substrates like acetyl and ethyl spermidine derivatives . This highlights BTBIC's role in synthesizing complex natural products.

Synthesis of Derivatives

3.1. Acylation Reactions

BTBIC has been explored as an acylating agent in various reactions, particularly involving amines and alcohols. Its reactivity allows for the formation of diverse acyl derivatives, which can be further manipulated to yield complex molecules. For instance, benzyl-substituted BTBIC derivatives have been shown to rearrange under basic conditions, leading to the formation of useful intermediates such as Boc-phenylglycine tert-butyl esters .

3.2. Formation of Isoindoline Derivatives

In medicinal chemistry, BTBIC has been investigated for its potential to synthesize isoindoline derivatives, which are relevant in treating arrhythmias and other cardiovascular conditions . The ability to modify isoindoline structures using BTBIC opens avenues for developing new therapeutic agents.

Case Study 1: Selective Protection in Polyamine Synthesis

A study focused on the synthesis of spermidine derivatives using BTBIC demonstrated its effectiveness in protecting amino groups while allowing for subsequent reactions with other functional groups. The resulting compounds exhibited significant biological activity, suggesting potential applications in drug development .

Case Study 2: Acylation and Rearrangement Reactions

Research on the acylation reactions involving BTBIC revealed that it could facilitate the migration of acyl groups under mild conditions, leading to high yields of desired products . This property is particularly beneficial in synthesizing chiral compounds with specific configurations.

Data Tables

作用机制

The mechanism of action of benzyl tert-butyl imidodicarbonate involves the formation of a stable carbamate linkage with the amino group of the target molecule. This linkage protects the amino group from unwanted reactions during subsequent synthetic steps. The protecting groups can be removed under acidic conditions, regenerating the free amine for further reactions .

相似化合物的比较

Di-tert-butyl imidodicarbonate: Similar in structure but lacks the benzyl group.

Benzyl carbamate: Another protecting group for amines, but it requires stronger acidic conditions for removal compared to benzyl tert-butyl imidodicarbonate.

Uniqueness: this compound is unique due to its dual protecting groups, which offer greater stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective deprotection is required.

生物活性

Benzyl tert-butyl imidodicarbonate (BTBIC) is an organic compound primarily utilized as a protecting group for amino functionalities in organic synthesis. Its chemical formula is , and it is recognized for its stability and ease of removal under mild acidic conditions. This compound plays a significant role in the synthesis of peptides and complex organic molecules, making it a valuable reagent in both academic and industrial chemistry.

The biological activity of BTBIC is largely attributed to its function as a protecting group. The mechanism involves the formation of a stable carbamate linkage with the amino group of target molecules, which protects the amino group from undesired reactions during subsequent synthetic steps. This protection allows for selective deprotection under acidic conditions, regenerating the free amine necessary for further reactions.

Applications in Research

BTBIC is employed in various research applications, including:

- Peptide Synthesis : It is extensively used to protect amino groups during peptide synthesis, facilitating the construction of complex peptides without interfering with other functional groups.

- Modification of Biomolecules : Researchers utilize BTBIC to modify biomolecules to study their structure and function, particularly in the context of drug development and medicinal chemistry .

- Pharmaceutical Intermediates : The compound aids in synthesizing active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents.

Peptide Synthesis Example

In a study focused on synthesizing cyclic peptides, BTBIC was used to protect amino groups effectively. The cyclic peptide was synthesized using standard coupling methods, followed by selective deprotection under mild acidic conditions. The resulting cyclic peptide exhibited enhanced stability and bioactivity compared to its linear counterparts.

Modification of Drug Candidates

A recent investigation highlighted the use of BTBIC in modifying drug candidates to improve their pharmacokinetic properties. By protecting certain amino groups, researchers were able to enhance the solubility and metabolic stability of these compounds, leading to increased efficacy in biological assays.

Comparative Analysis

The following table compares BTBIC with similar protecting groups:

| Compound | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| This compound | High | Mild acidic conditions | Peptide synthesis, drug development |

| Di-tert-butyl imidodicarbonate | Moderate | Stronger acids | Amino protection |

| Benzyl carbamate | Moderate | Strong acids | Amino protection |

Unique Features of BTBIC

BTBIC stands out due to its dual protecting groups (tert-butyl and benzyl), which provide enhanced stability and allow for selective deprotection under milder conditions compared to other protecting groups like di-tert-butyl imidodicarbonate or benzyl carbamate. This unique property makes it particularly useful in complex synthetic pathways where multiple functional groups are present .

属性

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11(15)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWSMJIOBMXAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。